- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

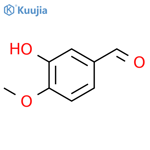

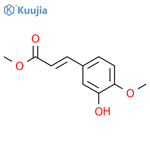

Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

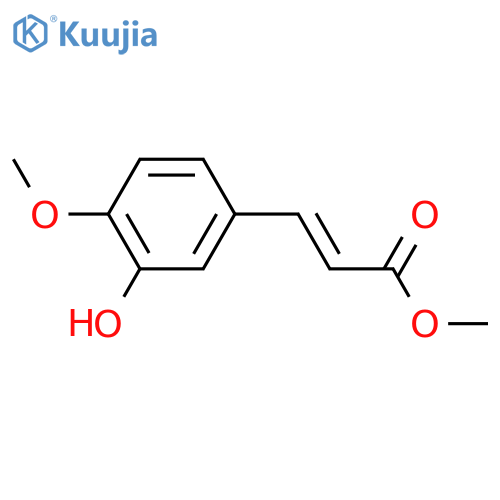

97966-29-5 structure

Produktname:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

CAS-Nr.:97966-29-5

MF:C11H12O4

MW:208.210583686829

CID:1989986

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl (E)-3'-hydroxy-4'-methoxycinnamate

- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester

- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

- isoferulic acid methyl ester

- METHYL ISOFERULATE

- FERULIC ACID METHYL ESTER

- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)

- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)

- Methyl (E)-3′-hydroxy-4′-methoxycinnamate

-

- Inchi: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+

- InChI-Schlüssel: JTLOUXXZZFFBBW-GQCTYLIASA-N

- Lächelt: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC

Berechnete Eigenschaften

- Genaue Masse: 208.07400

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 4

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.204

- Schmelzpunkt: 119-120 ºC

- Siedepunkt: 370 ºC

- Flammpunkt: 145 ºC

- PSA: 55.76000

- LogP: 1.58700

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | H946035-5g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 5g |

$638.00 | 2023-05-18 | ||

| TRC | H946035-25g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 25g |

$2061.00 | 2023-05-18 | ||

| TRC | H946035-10g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 10g |

$1034.00 | 2023-05-18 | ||

| TRC | H946035-1g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 1g |

$173.00 | 2023-05-18 |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

Referenz

- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease, ChemMedChem, 2020, 15(13), 1187-1199

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

Referenz

- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinase, Letters in Drug Design & Discovery, 2013, 10(6), 529-534

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux

Referenz

- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization, Nature Communications, 2020, 11(1),

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux

Referenz

- Catalytic enamines from dialkylamide-dialkylacetals, Tetrahedron Letters, 2012, 53(20), 2537-2539

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt

Referenz

- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096, Biotechnology Progress, 2013, 29(4), 924-932

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 18 h, reflux

Referenz

- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling Strategy, Angewandte Chemie, 2014, 53(49), 13498-13501

Synthetic Routes 8

Reaktionsbedingungen

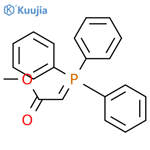

1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

Referenz

- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux

Referenz

- Synthesis and anticancer activities of glycyrrhetinic acid derivatives, Molecules, 2016, 21(2),

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid ; 4 h, reflux

Referenz

- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivatives, Bioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C

Referenz

- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reaction, Letters in Organic Chemistry, 2007, 4(6), 384-387

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Benzene

Referenz

- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their Cytotoxicity, Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt

Referenz

- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylates, Phosphorus, 2005, 180(9), 2149-2153

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt

Referenz

- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect, European Journal of Medicinal Chemistry, 2019, 183,

Synthetic Routes 15

Reaktionsbedingungen

1.1 3 min

Referenz

- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates, Organic Preparations and Procedures International, 2005, 37(3), 286-290

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Referenz

- Design, synthesis and antitumor evaluation of novel celastrol derivatives, European Journal of Medicinal Chemistry, 2019, 174, 265-276

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

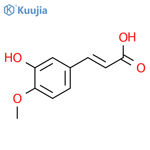

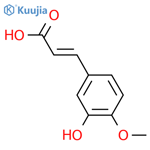

- Isoferulic acid

- 3-Hydroxy-4-methoxycinnamic Acid

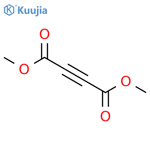

- 1,4-dimethyl but-2-ynedioate

- Isovanillin

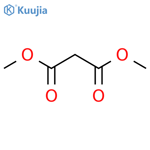

- Dimethyl malonate

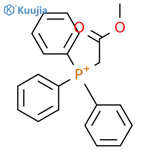

- (Carbomethoxymethylene)triphenylphosphorane

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Verwandte Literatur

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

5. Caper tea

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Cinnamsäuren und Derivate Coumarinsäuren und Derivate

- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Cinnamsäuren und Derivate Hydroxycinnamsäuren und Derivate Coumarinsäuren und Derivate

97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester) Verwandte Produkte

- 1707586-69-3((3-Benzyl-cyclobutyl)-methanol)

- 59281-14-0(5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one)

- 184366-14-1(5-benzyl-4,4-dimethylpyrrolidin-2-one)

- 2228445-76-7(2-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2-methoxypropan-1-amine)

- 2137447-28-8(Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-iodo-2-methyl-)

- 1806882-91-6(2-(Difluoromethyl)-4-hydroxy-3-nitro-5-(trifluoromethyl)pyridine)

- 958075-69-9((S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride)

- 122-57-6(Benzylideneacetone)

- 2229277-76-1(1-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylcyclopropan-1-amine)

- 1178625-93-8(1-(Cyclopropylmethyl)-1H-imidazol-2-amine)

Empfohlene Lieferanten

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Wuhan Comings Biotechnology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz